Pentafluoropropionaldehyde methyl hemiacetal
Overview
Description
Pentafluoropropionaldehyde methyl hemiacetal is a chemical compound with the molecular formula C4H5F5O2 . It is also known by other names such as 2,2,3,3,3-pentafluoro-1-methoxypropan-1-ol . The molecular weight of this compound is 180.07 g/mol .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, perfluoropropionic acid methyl ester reacts with dichloro (triphenylphosphine) {2-diphenylphosphino-N-[2-(methylthio)ethyl]ethylamine} ruthenium (II) and potassium tert-butylate in methanol under an inert atmosphere . In the second stage, the reaction proceeds with hydrogen in methanol at 40°C under 18751.9 Torr for 24 hours .Molecular Structure Analysis
This compound has a complex molecular structure. It contains a total of 15 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 hydroxyl group, and 1 aliphatic ether . The compound also contains a total of 16 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 2 Oxygen atoms, and 5 Fluorine atoms .Chemical Reactions Analysis
Hemiacetal compounds, such as this compound, have a rich and complex reactivity. They can dissociate under a thermal or ionic stimulus, are susceptible to hydrolysis/alcoholysis, and can undergo exchange reactions .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 180.07 g/mol, an XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 2 . It also has an exact mass and monoisotopic mass of 180.02097021 g/mol, a topological polar surface area of 29.5 Ų, a heavy atom count of 11, and a complexity of 131 .Scientific Research Applications
Synthesis of Beta-Hydroxy-Beta-Trifluoromethyl Ketones
Pentafluoropropionaldehyde participates in reactions to form beta-hydroxy-beta-trifluoromethyl ketones. This involves reactions with enamines derived from various methyl ketones, leading to high yields of the desired ketones. Such reactions also occur with imines, yielding beta-hydroxy-beta-trifluoromethyl ketones with good to excellent yields, demonstrating the versatility of pentafluoropropionaldehyde in synthetic chemistry (Funabiki et al., 2003).
Organocatalytic Asymmetric Direct Aldol Reactions
Pentafluoropropionaldehyde is used in organocatalytic asymmetric direct aldol reactions. This process, utilizing trifluoroacetaldehyde ethyl hemiacetal, results in the production of (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones. These reactions occur in high yields and with high enantiomeric excess, indicating the compound's effectiveness in stereoselective synthesis (Funabiki et al., 2011).
Hemiacetal and Hemiaminal Formation
Pentafluoropropionaldehyde methyl hemiacetal shows properties that allow it to form stable hemiacetals and hemiaminals. The formation efficiency is influenced by the electron-withdrawing nature and the size of the fluoroalkyl group, as well as the size of the alcohol or amine involved in the reaction. This demonstrates the compound’s utility in the formation of complex organic structures (Matsui et al., 2005).
Fluorination-Free Synthesis
This compound is used in fluorination-free synthesis processes, such as the production of enantiomerically pure 4,4-difluoro-3,3-dimethylproline. This process is notable for avoiding hazardous fluorination reagents, making it a safer alternative for synthesizing certain fluorinated compounds (Chen et al., 2006).
One-Pot Preparation of Trifluoromethylated Compounds
In a one-pot method, this compound is used to prepare trifluoromethylated homoallylic N-acylhydrazines or α-methylene-γ-lactams. This process highlights the compound's application in the efficient synthesis of complex organic molecules, showcasing its role in streamlining synthetic procedures (Du et al., 2016).
Mechanism of Action
Target of Action
Pentafluoropropionaldehyde methyl hemiacetal is a perfluorinated compound As a hemiacetal, it may interact with various biological molecules, particularly those containing carbonyl groups .
Mode of Action
The mode of action of this compound involves the formation of hemiacetals and acetals . The mechanism includes:
Biochemical Pathways
Hemiacetals and acetals play a significant role in various biochemical processes, including carbohydrate chemistry .
Pharmacokinetics
As a perfluorinated compound, it may exhibit unique pharmacokinetic properties .
Result of Action
As a hemiacetal, it may participate in various chemical reactions, potentially influencing cellular processes .
Future Directions
Hemiacetal compounds, including Pentafluoropropionaldehyde methyl hemiacetal, are valuable building blocks in synthetic chemistry . Their use in organic synthesis and polymer science is being explored, with potential applications as protecting groups, initiators of polymerization, building blocks in polymer synthesis, or exchangeable linkages in covalent adaptable networks .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-methoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O2/c1-11-2(10)3(5,6)4(7,8)9/h2,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKXFQZUUSHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886373 | |
Record name | Pentafluoropropionaldehyde methyl hemiacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59872-84-3 | |
Record name | 2,2,3,3,3-Pentafluoro-1-methoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59872-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059872843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2,2,3,3,3-pentafluoro-1-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentafluoropropionaldehyde methyl hemiacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70886373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,3-pentafluoro-1-methoxypropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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